N-Spiro[4.5]decan-10-ylprop-2-enamide
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Overview
Description
N-Spiro[4.5]decan-10-ylprop-2-enamide is a compound that features a spirocyclic structure, which is characterized by two rings sharing a single atom. This unique structural motif is often found in natural products and synthetic compounds with significant biological activity. The spiro[4.5]decan-10-yl group is attached to a prop-2-enamide moiety, making this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[4One common method involves the use of ene-vinylidenecyclopropanes, which undergo Rh(I)-catalyzed dimerization to form the spiro[4.5]decane skeleton . This reaction is notable for its mild conditions and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for N-Spiro[4The use of flow chemistry and automation could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Spiro[4.5]decan-10-ylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols .
Scientific Research Applications
N-Spiro[4.5]decan-10-ylprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-Spiro[4.5]decan-10-ylprop-2-enamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit prolyl hydroxylase domain enzymes, which play a role in the regulation of hypoxia-inducible factors . This inhibition can mimic the physiological response to hypoxia, making it a potential therapeutic agent for conditions like anemia and ischemia .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amides and spiro[4.5]trienones, which share the spirocyclic core but differ in their functional groups and overall structure .
Uniqueness
N-Spiro[4.5]decan-10-ylprop-2-enamide is unique due to its specific combination of the spiro[4.5]decan-10-yl group and the prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-spiro[4.5]decan-10-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-12(15)14-11-7-3-4-8-13(11)9-5-6-10-13/h2,11H,1,3-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJRQALKYGLQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC12CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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